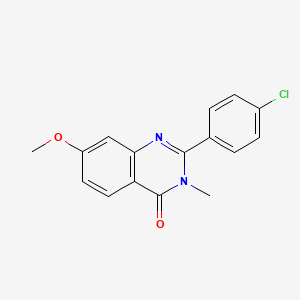

2-(4-Chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one, commonly referred to as DK1, is a synthetic analog of curcumin. Curcumin, derived from the rhizomes of Curcuma longa, is known for its broad range of pharmacological activities but suffers from poor bioavailability. DK1 was developed to overcome this limitation and has shown promising results in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

DK1 is synthesized using the Baker–Venkataraman rearrangement method. This method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the desired product. The reaction conditions typically include:

Solvent: Ethanol or methanol

Base: Sodium hydroxide or potassium hydroxide

Temperature: Room temperature to reflux conditions

The product is then purified using recrystallization techniques to obtain DK1 in its pure form .

Industrial Production Methods

While specific industrial production methods for DK1 are not widely documented, the synthesis process can be scaled up using standard organic synthesis equipment. The key steps involve ensuring the purity of the starting materials and maintaining controlled reaction conditions to achieve high yields of DK1.

Chemical Reactions Analysis

Types of Reactions

DK1 undergoes several types of chemical reactions, including:

Oxidation: DK1 can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert DK1 into different reduced forms.

Substitution: DK1 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DK1 can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Chemistry: DK1 is used as a model compound in organic synthesis and reaction mechanism studies.

Biology: It has shown selective cytotoxicity against cancer cell lines, making it a valuable tool in cancer research.

Medicine: DK1 has demonstrated potential as an anticancer agent, particularly in inducing apoptosis in breast and colon cancer cells

Mechanism of Action

DK1 exerts its effects primarily through the induction of apoptosis via the mitochondria-dependent signaling pathway. It increases the levels of reactive oxygen species (ROS) and decreases the levels of antioxidant glutathione, leading to oxidative stress and cell death. DK1 also upregulates the expression of p53 and p21, which are involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Curcumin: The parent compound from which DK1 is derived.

Other Curcumin Analogs: Compounds such as (E)-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one and (Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Uniqueness of DK1

DK1 stands out due to its improved bioavailability and selective cytotoxicity against cancer cells compared to curcumin. Its ability to induce apoptosis through the mitochondria-dependent pathway makes it a promising candidate for further research and development in cancer therapy .

Properties

Molecular Formula |

C16H13ClN2O2 |

|---|---|

Molecular Weight |

300.74 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-7-methoxy-3-methylquinazolin-4-one |

InChI |

InChI=1S/C16H13ClN2O2/c1-19-15(10-3-5-11(17)6-4-10)18-14-9-12(21-2)7-8-13(14)16(19)20/h3-9H,1-2H3 |

InChI Key |

XNYBZAGNXXIAKK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC2=C(C1=O)C=CC(=C2)OC)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane;hydrate](/img/structure/B10829382.png)

![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]benzamide](/img/structure/B10829399.png)

![1-[2-(2-ethylphenoxy)ethyl]azepane;hydrochloride](/img/structure/B10829415.png)

![(7R)-8-cyclopentyl-7-(cyclopentylmethyl)-2-[(3,5-dichloro-4-hydroxyphenyl)amino]-5-methyl-7,8-dihydropteridin-6(5H)-one](/img/structure/B10829432.png)

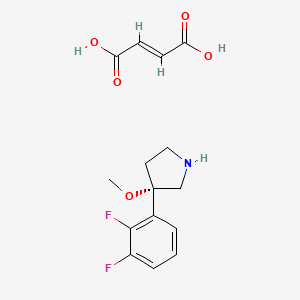

![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride](/img/structure/B10829437.png)

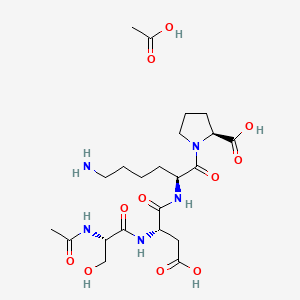

![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B10829455.png)

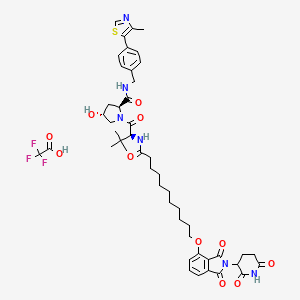

![acetic acid;20-[[4-[2-[2-[2-[2-[2-[2-[[5-[[5-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-6-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid](/img/structure/B10829478.png)